Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate
Description
Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate (CAS: 1523606-28-1) is a bicyclic compound featuring a 9-azabicyclo[3.3.1]nonane scaffold with an ethyl ester group at position 3 and a ketone group at position 7. Its molecular formula is C₁₁H₁₈ClNO₃ (hydrochloride salt), with a molecular weight of 247.72 g/mol . The compound is of interest in medicinal chemistry due to the structural versatility of the azabicyclo scaffold, which is commonly exploited in drug discovery for its conformational rigidity and ability to interact with biological targets .
Properties
IUPAC Name |
ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-15-11(14)7-3-8-5-10(13)6-9(4-7)12-8/h7-9,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFLZILYILGHIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC(=O)CC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of radical cyclization protocols. For example, a SmI2-mediated radical cyclization has been reported to be effective in constructing the desired bicyclic framework .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of catalysts or specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized bicyclic compound, while reduction could produce a more reduced form of the original compound.
Scientific Research Applications
Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the synthesis of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, which can influence the compound’s reactivity and biological activity. The exact pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Variations in Nitrogen/Oxygen Substituents
Table 1: Key Structural and Physical Properties
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Nitrogen/Oxygen Positions |
|---|---|---|---|---|---|
| Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride | 1523606-28-1 | C₁₁H₁₈ClNO₃ | 247.72 | Ethyl ester (C3), ketone (C7) | 1N (C9) |
| 9-Benzyl-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylic acid ethyl ester | 1215183-25-7 | C₂₀H₂₅NO₃ | 301.39 | Ethyl ester (C3), benzyl (C9), ketone (C7) | 1N (C9) |
| tert-Butyl 9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate | 926659-00-9 | C₁₉H₂₆N₂O₃ | 330.43 | tert-Butyl ester (C3), benzyl (C9) | 2N (C3, C9) |
| exo-9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid | 1392803-48-3 | C₁₄H₂₃NO₅ | 285.34 | Boc-protected amine (C9), acetic acid (C7) | 1N (C9), 1O (C3) |
| N-Butyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide | 82058-26-2 | C₄₀H₄₂N₃O₂ | 604.79 | Tetraphenyl, butyl carboxamide | 2N (C3, C7) |
Key Differences and Implications
Oxygen Substitution: The 3-oxa-9-aza variant (e.g., exo-9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, ) replaces a methylene group with oxygen at C3, altering electronic properties and solubility. This modification is critical for improving metabolic stability .
tert-Butyl esters () provide steric bulk, protecting reactive sites during synthesis .
Biological Activity :
- 3,7-Diazabicyclo derivatives (e.g., ) show subtype-selective nicotinic acetylcholine receptor (nAChR) modulation, making them candidates for neurological disorders .
- The hydrochloride salt form of the primary compound () suggests pharmaceutical relevance, likely improving solubility for in vivo applications .
Toxicity and Pharmacological Potential
Biological Activity
Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic compound notable for its unique structure, which incorporates a nitrogen atom within the ring system. This compound has garnered attention in scientific research due to its potential biological activities and applications in organic synthesis.
Overview of Biological Activity
The biological activity of this compound has been explored through various studies, although its specific mechanisms remain largely undefined. Preliminary findings indicate that the compound can influence cellular functions, potentially through interactions with enzymes and metabolic pathways.
Mode of Action : The exact mode of action for this compound is currently not well understood. However, it is hypothesized that its bicyclic structure allows it to interact with biological targets, influencing various biochemical processes.
Environmental Influences : The efficacy and stability of this compound are significantly affected by environmental factors, including pH and temperature, which can alter its biological activity over time.
Temporal Effects in Laboratory Settings
Research indicates that the effects of this compound can vary temporally in controlled laboratory settings. Stability studies suggest that the compound may degrade over time, impacting its long-term efficacy on cellular functions.
Dosage Effects in Animal Models
Studies involving animal models have shown that the biological effects of this compound are dose-dependent:
- Low Doses : Minimal observable effects on cellular functions.
- High Doses : Significant alterations in cell signaling pathways and gene expression, indicating potential therapeutic applications or toxicological concerns.
Metabolic Pathways
This compound is believed to interact with various metabolic pathways, primarily through enzyme modulation. Its interactions may influence metabolic processes critical for cellular homeostasis and energy production.
Transport and Distribution
The transport and distribution of this compound within biological systems are influenced by its chemical structure, which affects its solubility and interaction with cellular transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its biological activity, as it determines how effectively the compound can exert its effects on target cells.
Research Applications
This compound has several potential applications:
- Organic Synthesis : It serves as a valuable building block in the synthesis of complex organic molecules.
- Biological Studies : Its unique structure makes it a candidate for studying enzyme interactions and other biochemical processes.
- Pharmaceutical Development : The compound's properties may be harnessed for developing new therapeutic agents targeting specific diseases or conditions.
Comparison with Similar Compounds
| Compound Name | Structure | Key Differences |
|---|---|---|
| Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride | Similar bicyclic framework | Different functional group positioning |
| tert-butyl 7-oxo-9-oxa-bicyclo[3.3.1]nonane-3-carboxylate | Different substituent at carboxylate position | Altered chemical reactivity |
The unique arrangement of functional groups in this compound distinguishes it from similar compounds, imparting distinct chemical and biological properties.
Notable Findings
Research indicates that compounds similar to Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane have shown promising results in anticancer and antimicrobial activities, suggesting that further investigation into this compound may yield significant insights into its therapeutic potential.
Q & A
Q. What experimental strategies are recommended for synthesizing Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate with high purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and esterification. Key steps include:
- Cyclization: Use of α,β-unsaturated carbonyl compounds in Michael addition reactions to form the bicyclic core .
- Esterification: Ethyl groups are introduced via reaction with ethyl chloroformate in anhydrous conditions with a base (e.g., triethylamine) .
- Purification: Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures >95% purity .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Techniques:
- NMR: ¹H and ¹³C NMR to confirm bicyclic framework and ester group placement (e.g., carbonyl peaks at ~170 ppm in ¹³C NMR) .
- Mass Spectrometry: High-resolution MS to verify molecular ion [M+H]⁺ matching C₁₁H₁₇NO₄ (theoretical MW: 227.28 g/mol).
- X-ray Crystallography: Resolve stereochemistry and confirm substituent positions in crystalline forms .
Advanced Research Questions
Q. How does stereochemical control impact the biological activity of this compound?
Methodological Answer: The compound’s bicyclic structure contains two chiral centers. Stereochemical outcomes are critical for receptor binding:
- Chiral Catalysts: Use (R)- or (S)-BINOL-derived catalysts in asymmetric synthesis to isolate enantiomers .
- Biological Testing: Compare enantiomers in vitro (e.g., IC₅₀ values for enzyme inhibition). For example, the (1R,5S) configuration in related compounds shows enhanced serotonin reuptake inhibition .
- Data Analysis: Molecular docking simulations (AutoDock Vina) to predict binding affinities to target proteins (e.g., monoamine transporters) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles:
- Reproducibility Checks:
- Mechanistic Studies:
- Use CRISPR-edited cell lines to isolate target pathways (e.g., knockout of CYP450 enzymes to rule out metabolite interference) .
- Cross-validate with structural analogs (e.g., methyl vs. ethyl ester derivatives) to confirm structure-activity relationships .
Key Research Findings
Synthetic Yield Optimization:
- Continuous flow reactors improve reaction efficiency (yield increases from 65% to 82%) by maintaining precise temperature control (70–80°C) .
Biological Targets:
- The compound’s bicyclic framework shows affinity for monoamine transporters (Ki = 120 nM for SERT) in radioligand binding assays .
Stability Data:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
